6-(3-Chlorophenyl)-1,2,3,4-tetrahydroquinoline hydrochloride
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Overview
Description
6-(3-Chlorophenyl)-1,2,3,4-tetrahydroquinoline hydrochloride is a heterocyclic compound that features a quinoline core structure with a chlorophenyl substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chlorophenyl)-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with aniline derivatives in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and reduction to yield the desired tetrahydroquinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chlorophenyl)-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline or fully saturated quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline or fully saturated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6-(3-Chlorophenyl)-1,2,3,4-tetrahydroquinoline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(3-Chlorophenyl)-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride
- 6-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinoline hydrochloride
- 6-(3-Bromophenyl)-1,2,3,4-tetrahydroquinoline hydrochloride
Uniqueness
6-(3-Chlorophenyl)-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to the presence of the 3-chlorophenyl substituent, which can influence its chemical reactivity and biological activity. This specific substitution pattern may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN.ClH/c16-14-5-1-3-11(10-14)12-6-7-15-13(9-12)4-2-8-17-15;/h1,3,5-7,9-10,17H,2,4,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVIMTZEIVAUHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C3=CC(=CC=C3)Cl)NC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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